Trelanserin

Catalog No.
S545749
CAS No.
189003-92-7
M.F
C24H24FN5O2S
M. Wt
465.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trelanserin

CAS Number

189003-92-7

Product Name

Trelanserin

IUPAC Name

2-[7-fluoro-2-oxo-4-[2-(4-thieno[3,2-c]pyridin-4-ylpiperazin-1-yl)ethyl]quinolin-1-yl]acetamide

Molecular Formula

C24H24FN5O2S

Molecular Weight

465.5 g/mol

InChI

InChI=1S/C24H24FN5O2S/c25-17-1-2-18-16(13-23(32)30(15-22(26)31)20(18)14-17)4-7-28-8-10-29(11-9-28)24-19-5-12-33-21(19)3-6-27-24/h1-3,5-6,12-14H,4,7-11,15H2,(H2,26,31)

InChI Key

JDLYOFUDIKMYBL-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCC2=CC(=O)N(C3=C2C=CC(=C3)F)CC(=O)N)C4=NC=CC5=C4C=CS5

Solubility

Soluble in DMSO, not in water

Synonyms

7-fluoro-2-oxo-4-(2-(4-(thieno(3,2-c)pyridin-4-yl)piperazin-1-yl)ethyl)-1,2-dihydroquinoline-1-acetamide, SL 65.0472, SL65.0472

Canonical SMILES

C1CN(CCN1CCC2=CC(=O)N(C3=C2C=CC(=C3)F)CC(=O)N)C4=NC=CC5=C4C=CS5

Description

The exact mass of the compound Trelanserin is 465.1635 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperazines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Trelanserin is a synthetic compound primarily known for its role as a mixed antagonist of serotonin receptors, specifically targeting the 5-HT_2A and 5-HT_2C subtypes. It has been investigated for various therapeutic applications, particularly in the treatment of conditions such as intermittent claudication and psychiatric disorders. The chemical structure of Trelanserin is characterized by its unique arrangement of functional groups that contribute to its biological activity and receptor selectivity.

, including:

  • Oxidation: Under specific conditions, Trelanserin may be oxidized, affecting its pharmacological properties.
  • Hydrolysis: The compound can also undergo hydrolysis, which may lead to the formation of different metabolites that could exhibit altered biological activities .
  • Substitution Reactions: Functional groups on Trelanserin can participate in substitution reactions, potentially modifying its activity profile.

These reactions are crucial for understanding the metabolic pathways of Trelanserin and its interactions within biological systems.

Trelanserin exhibits significant biological activity through its interaction with serotonin receptors. Its primary mechanism involves:

  • Serotonin Receptor Antagonism: By blocking the 5-HT_2A and 5-HT_2C receptors, Trelanserin can modulate neurotransmission, which is beneficial in treating anxiety and mood disorders .
  • Vasodilation: In clinical studies, Trelanserin has shown potential in improving blood flow in patients with intermittent claudication by promoting vasodilation through serotonin receptor pathways .

The synthesis of Trelanserin involves several steps, typically starting from simpler organic compounds. The general synthesis pathway includes:

  • Formation of Key Intermediates: Initial reactions create intermediates that contain the core structure necessary for Trelanserin.
  • Functional Group Modifications: Subsequent reactions introduce specific functional groups to enhance receptor binding and selectivity.
  • Purification: The final product is purified through techniques such as crystallization or chromatography to ensure high purity for biological testing .

This multi-step process highlights the complexity involved in synthesizing pharmacologically active compounds.

Trelanserin has been explored for various applications:

  • Psychiatric Disorders: Due to its action on serotonin receptors, it has potential use in treating anxiety and depression.
  • Vascular Disorders: Clinical trials have assessed its efficacy in treating intermittent claudication by improving blood flow and reducing symptoms associated with peripheral artery disease .
  • Research Tool: Trelanserin serves as a valuable tool in research settings to study serotonin receptor functions and their implications in various physiological processes.

Interaction studies have demonstrated that Trelanserin affects multiple biological pathways:

  • Serotonergic Pathways: It interacts predominantly with serotonin receptors, influencing mood and vascular function.
  • Drug Interactions: Studies indicate potential interactions with other medications that affect serotonin levels, necessitating careful monitoring when co-administered .

Understanding these interactions is crucial for optimizing therapeutic regimens involving Trelanserin.

Several compounds share structural or functional similarities with Trelanserin. Here are some notable examples:

Compound NameSimilarity to TrelanserinUnique Features
Ritanserin5-HT_2A antagonistPrimarily used in research; less clinical application.
Ketanserin5-HT_2A antagonistUsed mainly for hypertension treatment; different receptor selectivity.
ClozapineMulti-receptor antagonistAntipsychotic with broader receptor profile; significant side effects.
RisperidoneAntagonist at multiple serotonin receptorsUsed primarily for schizophrenia; different pharmacokinetics.

Trelanserin's unique combination of receptor selectivity and therapeutic potential distinguishes it from these similar compounds, making it a subject of ongoing research in both psychiatric and vascular medicine.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.3

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

465.16347436 g/mol

Monoisotopic Mass

465.16347436 g/mol

Heavy Atom Count

33

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

QUD44MBL5S

Other CAS

189003-92-7

Wikipedia

Trelanserin

Dates

Modify: 2024-02-18

Explore Compound Types